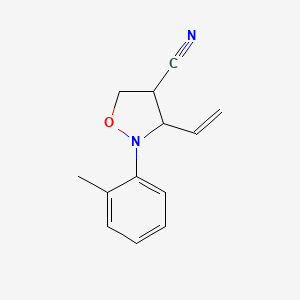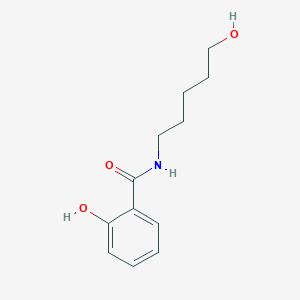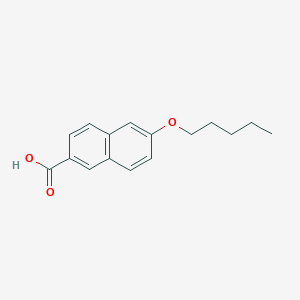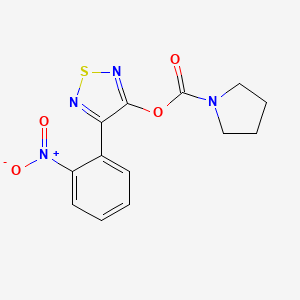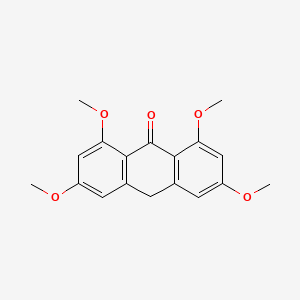![molecular formula C8H10N2O4S B15163056 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid CAS No. 143543-60-6](/img/structure/B15163056.png)
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is an organic compound that features a pyridine ring substituted with a carbonyl group and an amino group, connected to an ethane sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid typically involves the following steps:
Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form pyridine-4-carbonyl chloride.
Amination Reaction: The pyridine-4-carbonyl chloride is then reacted with ethane-1-sulfonic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Pyridine-3-carbonyl)amino]ethane-1-sulfonic acid: Similar structure but with the carbonyl group at the 3-position of the pyridine ring.
2-[(Pyridine-2-carbonyl)amino]ethane-1-sulfonic acid: Carbonyl group at the 2-position of the pyridine ring.
2-[(Pyridine-4-carbonyl)amino]propane-1-sulfonic acid: Similar structure but with a propane sulfonic acid moiety instead of ethane.
Uniqueness
2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. The position of the carbonyl group on the pyridine ring and the presence of the ethane sulfonic acid moiety provide distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
143543-60-6 |
|---|---|
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-(pyridine-4-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(7-1-3-9-4-2-7)10-5-6-15(12,13)14/h1-4H,5-6H2,(H,10,11)(H,12,13,14) |
Clé InChI |
VMMWZGIUXQTNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)NCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


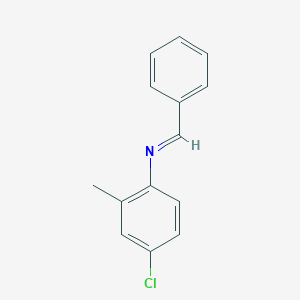
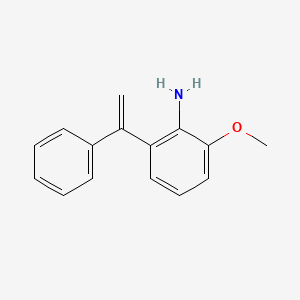

![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
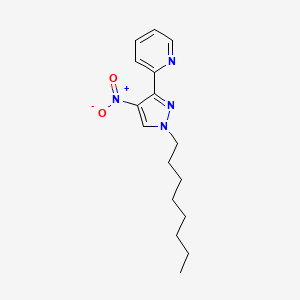
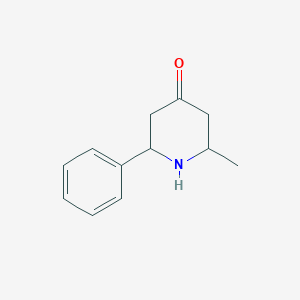
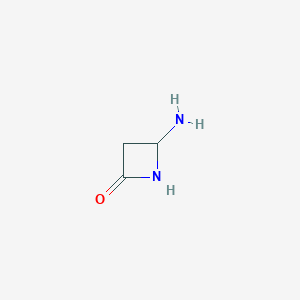
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
